![molecular formula C18H14ClN3OS B5114164 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B5114164.png)
4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride
説明
4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride is a useful research compound. Its molecular formula is C18H14ClN3OS and its molecular weight is 355.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.0546109 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal Activity
Research has highlighted the potential of compounds related to 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride in exhibiting antifungal abilities. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown good antifungal capabilities against various phytopathogenic fungi, indicating the potential for agricultural and medicinal applications (Zhang et al., 2016). Similarly, thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for antimicrobial activity, suggesting their role in combating microbial infections (Hozien et al., 1996).
Anti-inflammatory and Analgesic Properties
Compounds related to this compound have been studied for their anti-inflammatory and analgesic activities. Research on pyrimidine derivatives has demonstrated significant anti-inflammatory and analgesic effects, highlighting their potential therapeutic applications (Sondhi et al., 2005).
Antimicrobial Evaluation
The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives have been a subject of extensive research. These compounds have shown promising activity against various bacterial strains, indicating their potential in the development of new antibacterial agents (Vlasov et al., 2018). The synthesis and antimicrobial evaluation of these compounds reveal their potential in addressing the growing concern of antimicrobial resistance.
Apoptosis Induction and Anticancer Potential
4-Anilino-N-methylthieno[2,3-d]pyrimidines, closely related to the compound , have been identified as potent apoptosis inducers. These compounds have shown significant activity in cancer models, suggesting their potential use in cancer therapy (Kemnitzer et al., 2009).
In Vitro Antitubercular and Antimicrobial Activities
Novel derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their in vitro antitubercular and antimicrobial activities. Some of these derivatives have exhibited pronounced activities against Mycobacterium tuberculosis and various bacterial strains, underscoring their potential in treating tuberculosis and bacterial infections (Kamdar et al., 2011).
FGFR1 Inhibition for Anticancer Applications
N-Phenylthieno[2,3-d]pyrimidin-4-amines, closely related to the compound of interest, have been explored as inhibitors of the Fibroblast growth factor receptor 1 (FGFR1), a crucial target in cancer therapy. The structure-activity relationship of these compounds provides insights into developing effective anticancer agents (Gryshchenko et al., 2015).
特性
IUPAC Name |
4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS.ClH/c22-14-8-6-13(7-9-14)21-17-16-15(12-4-2-1-3-5-12)10-23-18(16)20-11-19-17;/h1-11,22H,(H,19,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGHHEMGDBCXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC=C(C=C4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[N-(4-FLUOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5114084.png)
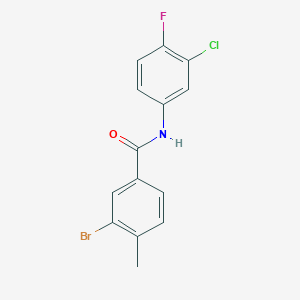
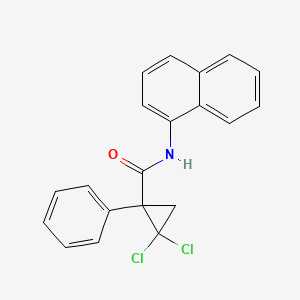
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5114104.png)
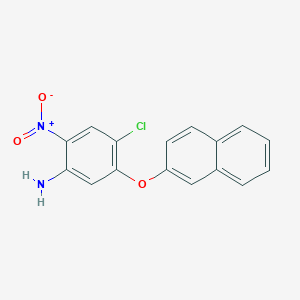
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5114112.png)
![(5Z)-3-methyl-5-[[2-[(2-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5114115.png)
![1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5114119.png)
![2-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5114137.png)
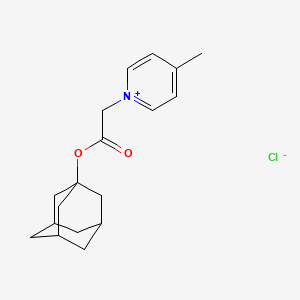
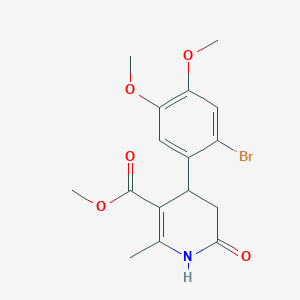
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B5114177.png)
![(4Z)-2-(1,3-benzoxazol-2-yl)-4-[(dimethylamino)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5114182.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B5114192.png)
